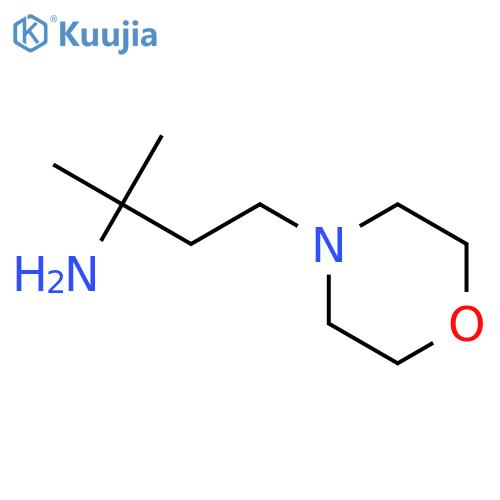Cas no 1263002-61-4 (2-methyl-4-(morpholin-4-yl)butan-2-amine)

1263002-61-4 structure
商品名:2-methyl-4-(morpholin-4-yl)butan-2-amine
CAS番号:1263002-61-4
MF:C9H20N2O
メガワット:172.267902374268
MDL:MFCD20388317
CID:3163574
PubChem ID:59511256
2-methyl-4-(morpholin-4-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(morpholin-4-yl)butan-2-amine
- SCHEMBL13116989
- 2-methyl-4-morpholin-4-ylbutan-2-amine
- 2-Methyl-4-morpholinobutan-2-amine
- AKOS014005184
- YSFSMVQZMUTCSV-UHFFFAOYSA-N
- EN300-313466
- 1263002-61-4
- 1,1-Dimethyl-3-morpholin-4-yl-propylamine
- CS-0245917
-
- MDL: MFCD20388317
- インチ: InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3
- InChIKey: YSFSMVQZMUTCSV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CCN1CCOCC1)N
計算された属性
- せいみつぶんしりょう: 172.157563266Da
- どういたいしつりょう: 172.157563266Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38.5Ų
2-methyl-4-(morpholin-4-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313466-0.1g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 0.1g |
$130.0 | 2023-09-05 | |
| Enamine | EN300-313466-2.5g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 2.5g |
$736.0 | 2023-09-05 | |
| Enamine | EN300-313466-1g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 1g |
$376.0 | 2023-09-05 | |
| Enamine | EN300-313466-0.25g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 0.25g |
$186.0 | 2023-09-05 | |
| Chemenu | CM491671-1g |
2-Methyl-4-morpholinobutan-2-amine |
1263002-61-4 | 97% | 1g |
$507 | 2023-02-03 | |
| Enamine | EN300-313466-10.0g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 10.0g |
$3966.0 | 2023-02-25 | |
| 1PlusChem | 1P01BVJP-1g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 1g |
$527.00 | 2024-07-09 | |
| Aaron | AR01BVS1-10g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 10g |
$2247.00 | 2023-12-16 | |
| Aaron | AR01BVS1-250mg |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 250mg |
$281.00 | 2025-02-14 | |
| Aaron | AR01BVS1-1g |
2-methyl-4-(morpholin-4-yl)butan-2-amine |
1263002-61-4 | 95% | 1g |
$542.00 | 2025-02-14 |
2-methyl-4-(morpholin-4-yl)butan-2-amine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1263002-61-4 (2-methyl-4-(morpholin-4-yl)butan-2-amine) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1263002-61-4)2-methyl-4-(morpholin-4-yl)butan-2-amine

清らかである:99%
はかる:1g
価格 ($):465.0